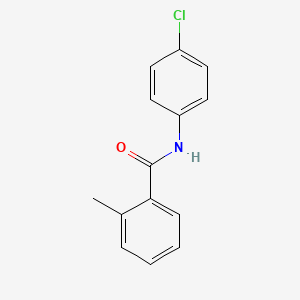

N-(4-Chlorophenyl)-2-methylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Science

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. researchgate.net This structural motif is a cornerstone in various scientific disciplines, particularly medicinal chemistry and materials science. ontosight.ai Benzamide derivatives are found in numerous natural products, such as peptides and proteins, and are integral to many synthetic compounds. researchgate.net Their prevalence is notable in the pharmaceutical industry, with over a quarter of all drugs reportedly containing a carboxamide functional group. researchgate.net

The versatility of the benzamide scaffold allows for extensive chemical modification, leading to a wide array of derivatives with diverse biological activities. ontosight.ai Researchers have extensively studied these compounds for their potential therapeutic applications, which include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov For instance, some N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents, showing promise in inhibiting cancer cell proliferation. nih.govresearchgate.net The ability to strategically modify the benzamide structure, such as by adding substituents like chlorine atoms or methyl groups, can significantly enhance the biological activity of the parent molecule. mdpi.com

Significance of N-(4-Chlorophenyl)-2-methylbenzamide as a Research Compound

This compound is a specific benzanilide (B160483) (a subclass of benzamides) that has garnered interest in academic research primarily for its utility in fundamental structural chemistry studies. The compound's structure, featuring a chlorine atom on one aromatic ring and a methyl group on the other, provides a valuable model for investigating the effects of substituents on the three-dimensional arrangement of molecules in the solid state. nih.gov

The study of its crystal structure reveals specific conformational features, such as the trans orientation of the N—H and C=O bonds in the amide linkage. nih.gov Furthermore, the carbonyl group (C=O) is positioned syn to the ortho-methyl group on the benzoyl ring. nih.gov This type of detailed structural information is crucial for understanding the non-covalent interactions that dictate how molecules pack together in a crystal, which has implications for materials science and drug design. Research on this compound contributes to a broader understanding of structure-property relationships in organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNO |

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65492-63-9 |

Scope and Objectives of Research on this compound

The primary research objective concerning this compound is to elucidate the influence of chemical substituents on the crystal structures of benzanilides. nih.gov By systematically altering the functional groups on the aromatic rings of the benzanilide framework and analyzing the resulting structural changes, researchers can develop a deeper understanding of crystal engineering principles.

The scope of this research involves the synthesis of high-purity single crystals of the compound, followed by characterization using techniques such as X-ray crystallography. nih.gov The main goals of such studies are to:

Determine the precise bond lengths, bond angles, and torsion angles within the molecule.

Analyze the conformation of the amide linkage and the relative orientations of the two aromatic rings. nih.gov

Identify and characterize the intermolecular interactions, such as hydrogen bonds, that govern the formation of the crystal lattice. nih.gov

For this compound, studies have determined the dihedral angles between the central amide group and the aniline (B41778) and benzoyl rings, as well as the angle between the two rings themselves. nih.gov The crystal structure reveals that molecules are linked into chains through N—H⋯O hydrogen bonds. nih.gov This detailed structural analysis provides valuable data for computational modeling and for designing new organic materials with specific desired properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 22.345 (2) |

| b (Å) | 5.1092 (4) |

| c (Å) | 22.222 (1) |

| β (°) | 109.593 (6) |

| Volume (ų) | 2390.1 (3) |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAAHWPBBMVBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282539 | |

| Record name | N-(4-Chlorophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65492-63-9 | |

| Record name | NSC26405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Solid State Characterization of N 4 Chlorophenyl 2 Methylbenzamide

Advanced Crystallographic Studies

Crystallographic studies offer unparalleled insight into the molecular structure and intermolecular interactions that govern the formation of the crystalline lattice.

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. Analysis of N-(4-Chlorophenyl)-2-methylbenzamide has revealed its crystal system to be monoclinic, with the space group P21/c. dcu.ie The unit cell parameters have been determined as a = 22.345(2) Å, b = 5.1092(4) Å, c = 22.222(1) Å, and β = 109.593(6)°, resulting in a unit cell volume of 2390.1(3) ų. dcu.ie

The molecular conformation of this compound is characterized by specific spatial arrangements of its constituent parts. dcu.ie Within the amide linkage (–NHCO–), the N—H and C=O bonds adopt a trans configuration relative to each other. dcu.ie Furthermore, the carbonyl (C=O) bond is positioned syn to the ortho-methyl group on the benzoyl ring. dcu.ie This particular conformation is also observed in structurally related compounds such as 2-methyl-N-phenylbenzamide and 2-methyl-N-(4-methylphenyl)benzamide. dcu.ie

Table 1: Key Dihedral Angles in this compound

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Amide Linkage (–NHCO–) and Benzoyl Ring | 46.4(5) |

| Amide Linkage (–NHCO–) and Aniline (B41778) Ring | 36.9(7) |

| Benzoyl Ring and Aniline Ring | 83.1(1) |

Data sourced from Gowda et al. (2009). dcu.ie

In the crystal lattice, molecules of this compound are organized into extended structures through specific intermolecular interactions. The primary interaction responsible for the supramolecular assembly is a classical hydrogen bond. dcu.ie Specifically, the amide hydrogen (N—H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. dcu.ie

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N···O1 | 0.84(3) | 2.14(3) | 2.937(3) | 159(2) |

D = Donor atom; A = Acceptor atom. Data sourced from Gowda et al. (2009). dcu.ie

The structural investigation of this compound is part of a broader study on the effects of substituents on the solid-state structures of benzanilides. dcu.ie The conformation observed, where the C=O bond is syn to the ortho-methyl substituent on the benzoyl ring, is a consistent feature in several related molecules. dcu.ie This includes 2-methyl-N-(phenyl)-benzamide, 2-methyl-N-(4-methylphenyl)-benzamide, 2-methyl-N-(2-chlorophenyl)-benzamide, and 2-methyl-N-(3-chlorophenyl)-benzamide. dcu.ie This consistency suggests that the ortho-methyl group has a directing influence on the conformation of the amide linkage, which is maintained even with varied substitution patterns on the aniline ring. dcu.ie

The crystallographic data for this compound shows that there are eight molecules (Z = 8) within the monoclinic unit cell. dcu.ie The asymmetric unit, which is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations, contains two independent molecules, designated A and B. dcu.ie

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing detailed insights into close contacts between neighboring molecules. A comprehensive Hirshfeld surface analysis specifically for this compound has not been reported in the reviewed scientific literature.

Single Crystal X-ray Diffraction Analysis

Spectroscopic Characterization Techniques

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its amide structure and the presence of substituted aromatic rings.

The amide group gives rise to some of the most prominent peaks in the spectrum. The N-H stretching vibration typically appears as a sharp band in the region of 3500-3200 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is observed as a strong absorption in the range of 1700-1630 cm⁻¹. Another significant amide-related peak is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, and is typically found between 1570 and 1515 cm⁻¹.

The aromatic rings also produce characteristic absorption bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the presence of substituents on the benzene (B151609) rings can be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range. The C-N stretching vibration of the amide linkage is typically observed in the 1400-1200 cm⁻¹ region. The C-Cl stretching vibration from the chlorophenyl group is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3500-3200 |

| Aromatic C-H Stretch | Aromatic Ring | >3000 |

| Amide I (C=O Stretch) | Amide | 1700-1630 |

| Amide II (N-H Bend & C-N Stretch) | Amide | 1570-1515 |

| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 |

| C-N Stretch | Amide | 1400-1200 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.5 ppm. The chemical shift of this proton is sensitive to solvent and concentration due to hydrogen bonding effects.

The aromatic protons will resonate in the region of δ 7.0-8.0 ppm. The protons on the 2-methylbenzoyl ring and the 4-chlorophenyl ring will exhibit distinct splitting patterns due to their different electronic environments and coupling with neighboring protons. The protons of the 4-chlorophenyl group are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons of the 2-methylbenzoyl group will show a more complex pattern due to the ortho-methyl substituent. The methyl group protons will appear as a singlet in the upfield region, typically around δ 2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-H | Amide | 8.0-9.5 | broad singlet |

| Ar-H | 4-Chlorophenyl | 7.2-7.6 | doublet |

| Ar-H | 4-Chlorophenyl | 7.6-7.8 | doublet |

| Ar-H | 2-Methylbenzoyl | 7.1-7.5 | multiplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) of the amide group is the most deshielded and will appear far downfield, typically in the range of δ 165-175 ppm.

The aromatic carbons will resonate in the region of δ 120-140 ppm. The chemical shifts of these carbons are influenced by the substituents on the rings. The carbon attached to the chlorine atom in the 4-chlorophenyl ring will be deshielded, while the carbons ortho and meta to the chlorine will also show characteristic shifts. Similarly, the carbons of the 2-methylbenzoyl ring will have their chemical shifts influenced by the methyl and amide groups. The methyl carbon will appear in the upfield region, typically around δ 20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Amide | 165-175 |

| Ar-C | Aromatic Rings | 120-140 |

| Ar-C-Cl | 4-Chlorophenyl | ~130 |

| Ar-C-N | 4-Chlorophenyl | ~138 |

| Ar-C-C=O | 2-Methylbenzoyl | ~135 |

| Ar-C-CH₃ | 2-Methylbenzoyl | ~136 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (245.70 g/mol ). Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is also expected, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of an acylium ion. In this case, cleavage of the C-N bond would result in the formation of the 2-methylbenzoyl cation with a mass-to-charge ratio (m/z) of 119. Another plausible fragmentation pathway involves the cleavage of the amide bond with charge retention on the 4-chloroaniline (B138754) fragment, which would result in an ion at m/z 127. Further fragmentation of the 2-methylbenzoyl cation could lead to the loss of a carbon monoxide (CO) molecule, resulting in a fragment at m/z 91.

Table 4: Proposed Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 245/247 | [C₁₄H₁₂ClNO]⁺ (Molecular Ion) |

| 127/129 | [C₆H₅ClN]⁺ |

| 119 | [C₈H₇O]⁺ |

Fluorescence spectroscopy provides insights into the electronic structure and excited-state properties of molecules. Benzanilide (B160483) and its derivatives are known to exhibit fluorescence, and the photophysical properties are often sensitive to the molecular structure and the surrounding environment.

The fluorescence behavior of this compound is expected to be influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-donating methyl group and the electron-withdrawing chloro group can lead to intramolecular charge transfer (ICT) upon photoexcitation. This can result in dual fluorescence, with a locally excited (LE) state emission at a shorter wavelength and a charge-transfer state emission at a longer wavelength. The position and intensity of these emission bands are highly dependent on solvent polarity. In polar solvents, the charge-transfer state is stabilized, leading to a red-shift of the emission maximum.

While specific excitation and emission maxima for this compound are not extensively reported, studies on similar benzanilides suggest that excitation would likely occur in the UV region, with emission in the violet-blue region of the spectrum. The fluorescence quantum yield and lifetime would also be influenced by the efficiency of the ICT process and other non-radiative decay pathways.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylbenzamide |

| 4-chloro-N-phenylbenzamide |

Computational Chemistry Approaches in N 4 Chlorophenyl 2 Methylbenzamide Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for N-(4-Chlorophenyl)-2-methylbenzamide focus on solving the Schrödinger equation by approximating the electron density, which in turn reveals a wealth of information about the molecule's structure and behavior.

Geometrical Optimization and Energetic Landscapes

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometrical optimization. For this compound, DFT calculations are used to find the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

This process provides a detailed picture of the molecule's architecture. For instance, the planarity and orientation of the two aromatic rings—the 4-chlorophenyl group and the 2-methylbenzoyl group—relative to the central amide linkage are of significant interest. The energetic landscape can also be mapped to identify different conformers and the energy barriers between them, offering insights into the molecule's flexibility and the likelihood of adopting different shapes.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative as specific DFT calculations for this exact molecule are not publicly available. The values are representative of typical bond lengths and angles for similar structures.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~120° |

| Dihedral Angle | C(aroyl)-C(aroyl)-C=O | Varies with conformation |

| Dihedral Angle | C(amide)-N-C(phenyl)-C(phenyl) | Varies with conformation |

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and properties. DFT provides several tools for this purpose.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the regions most susceptible to electron donation and acceptance, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is for illustrative purposes only.)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map is color-coded, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and attractive to electrophiles. Blue represents regions of positive potential, which are electron-poor and attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. The area around the amide hydrogen would likely exhibit a positive potential, indicating its susceptibility to nucleophilic interaction.

The Electron Localization Function (ELF) and the Localised Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. They map the probability of finding an electron pair in a given region of the molecule.

ELF values range from 0 to 1. Regions with a high ELF value (close to 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. Low ELF values indicate regions of delocalized electrons. Similarly, LOL provides a picture of electron localization, with high values indicating regions where electrons are highly localized. For this compound, ELF and LOL analyses would visually distinguish the covalent bonds within the aromatic rings, the C=O and C-N bonds of the amide group, and the lone pairs on the oxygen and nitrogen atoms.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can then be correlated with experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

This correlation is a powerful tool for confirming the structure of a synthesized compound and for assigning specific absorption bands in an experimental spectrum to particular vibrational modes. For this compound, theoretical calculations would predict the characteristic vibrational frequencies for the N-H stretch, the C=O stretch of the amide group, the C-Cl stretch, and the various vibrations of the aromatic rings. By comparing these calculated frequencies with the experimental spectrum, a detailed understanding of the molecule's vibrational behavior can be achieved.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for this compound (Note: This data is for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3350 | ~3300 |

| C=O Stretch | ~1680 | ~1660 |

| C-N Stretch | ~1300 | ~1280 |

| C-Cl Stretch | ~750 | ~740 |

Reactivity Descriptors and Chemical Activity Analysis

The chemical reactivity of a molecule can be effectively understood and predicted using global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors are calculated based on the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comajchem-a.com

The HOMO represents the electron-donating capacity of a molecule, while the LUMO signifies its electron-accepting ability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A small energy gap suggests that a molecule can be easily polarized and is generally more reactive, as it requires less energy for electronic excitation. researchgate.netwuxiapptec.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity, characterizing the molecule as "hard." irjweb.com

From the HOMO and LUMO energies, several key reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large energy gap is considered hard. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. An increase in softness corresponds to an increase in chemical reactivity. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov |

| Ionization Potential (I) | I ≈ -EHOMO | Represents the molecule's ability to donate an electron. ajchem-a.com |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the molecule's ability to accept an electron. ajchem-a.com |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to deformation or polarization of the electron cloud. irjweb.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; a higher value suggests greater reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of a molecule. researchgate.net |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, photonics, and optical signal processing. researchgate.netjhuapl.edurochester.edu Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules like this compound. nih.govnih.gov

The key parameters for evaluating a molecule's NLO response are its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov Molecules with significant intramolecular charge transfer (ICT), often characterized by a small HOMO-LUMO gap, tend to exhibit large hyperpolarizability values and, consequently, pronounced NLO effects. researchgate.net

The theoretical calculation of these properties for this compound can help assess its potential as a candidate for NLO materials. The presence of donor and acceptor groups and a π-conjugated system within the molecular structure can enhance NLO activity. By analyzing the computed values of polarizability and hyperpolarizability, researchers can screen for promising NLO candidates before engaging in time-consuming synthesis and experimental validation. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are indispensable for exploring the interactions of small molecules with biological macromolecules. These computational tools provide a detailed view of ligand-target interactions at an atomic level, which is fundamental in fields like drug discovery and materials science.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net For this compound, docking studies can be employed to identify potential protein targets and elucidate its binding mode within the active site. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then evaluating each pose using a scoring function. nih.gov

A critical aspect of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its target. frontiersin.org Scoring functions are algorithms used to estimate this affinity, typically expressed in units of energy such as kcal/mol. samipubco.com A lower (more negative) binding energy value generally indicates a more stable and favorable ligand-protein complex. researchgate.net

These scoring functions evaluate various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.net By comparing the docking scores of different ligands or different poses of the same ligand, researchers can rank their potential efficacy and selectivity towards a specific biological target. frontiersin.org

Table 2: Example of Molecular Docking Results for a Ligand

| Target Protein | Binding Energy (kcal/mol) | RMSD (Å) | Interacting Residues |

|---|---|---|---|

| Protein Kinase A | -8.5 | 1.2 | Lys72, Glu170, Asp184 |

| Cyclooxygenase-2 | -9.2 | 0.9 | Arg120, Tyr355, Ser530 |

| Rho-associated kinase 1 | -7.9 | 1.5 | Met156, Lys105, Phe368 |

This table is for illustrative purposes to show typical data obtained from a molecular docking analysis.

Beyond a numerical score, docking simulations provide a detailed profile of the specific molecular interactions that stabilize the ligand within the receptor's binding site. researchgate.net These interactions are crucial for molecular recognition and binding specificity.

Key interactions include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H group) and an acceptor (like a carbonyl oxygen). The crystal structure of this compound reveals its capacity to form intermolecular N—H⋯O hydrogen bonds, indicating its potential to act as both a hydrogen bond donor and acceptor in interactions with protein residues. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, such as the aromatic rings of this compound and hydrophobic amino acid residues like Leucine, Isoleucine, and Phenylalanine. nih.govresearchgate.net

Analyzing these interaction profiles helps in understanding the structural basis of binding and can guide the rational design of analogues with improved affinity or selectivity.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of this complex over time. nih.gov Following a docking study, an MD simulation can be performed to validate the predicted binding pose and assess its stability in a simulated physiological environment. researchgate.netsamipubco.com

During an MD simulation, the movements of all atoms in the system are calculated over a specific period, providing insights into conformational changes and the persistence of key interactions. nih.gov A primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable MD trajectory, characterized by a low and converging RMSD value, suggests that the docked pose is stable and the ligand remains securely bound within the active site. researchgate.netnih.gov This validation step is crucial for increasing confidence in the results of molecular docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel molecules, helping to prioritize which compounds to synthesize and test.

While specific QSAR models exclusively for this compound are not extensively documented in publicly accessible literature, comprehensive studies on the broader class of N-aryl derivatives and N-phenylbenzamides offer significant insights into the structural features that govern their biological activities. nih.gov These studies have been applied to various therapeutic targets, including enzymes implicated in Alzheimer's disease and antimicrobial targets. nih.govresearchgate.net The biological activity of these compounds is often correlated with a combination of topological, electronic, steric, and hydrophobic descriptors.

Several key molecular descriptors have been identified as being influential in the QSAR models of N-aryl derivatives:

AlogP98 (LogP): This descriptor represents the logarithm of the partition coefficient between n-octanol and water, indicating the molecule's lipophilicity or hydrophobicity. An increase in lipophilicity often enhances the ability of a compound to cross cell membranes, which can lead to increased activity, but excessive hydrophobicity can negatively impact solubility and bioavailability. researchgate.net

Wiener Index: A topological descriptor that reflects the branching and compactness of a molecule. It has been shown to correlate with the inhibitory potency of N-aryl derivatives against certain enzymes. nih.gov

Electrophilicity Index: This electronic descriptor is involved in QSAR models for antimicrobial N-phenylbenzamides, suggesting that electrostatic interactions are crucial for their activity against certain types of bacteria. researchgate.net

Molar Refractivity: A steric descriptor that relates to the volume of the molecule and its polarizability. It is often a factor in activities where the compound must fit into a specific binding site. researchgate.net

Dipole Moment: This descriptor quantifies the polarity of the molecule and can be critical for interactions within a polar binding pocket.

The following table summarizes key descriptors and their general influence on the biological activity of N-phenylbenzamide-type compounds.

| Molecular Descriptor | Descriptor Type | General Influence on Biological Activity |

|---|---|---|

| AlogP98 (Lipophilicity) | Hydrophobic | Positively correlated with membrane permeability and activity, up to an optimal point. |

| Wiener Index | Topological | Correlates with molecular shape and size, influencing binding affinity. |

| Electrophilicity Index | Electronic | Indicates the importance of electrostatic interactions for activity. |

| Molar Refractivity | Steric | Relates to molecular volume and polarizability, affecting receptor fit. |

| Dipole Moment | Electronic | Influences polar interactions within the target's binding site. |

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to observe the effect of these changes on biological activity. uq.edu.auprismbiolab.com The insights gained from QSAR models are fundamental to the rational design of SAR studies. uq.edu.au For this compound, a SAR study would be designed to explore the chemical space around this core scaffold to identify derivatives with improved potency, selectivity, or pharmacokinetic profiles.

A typical SAR strategy for this compound would involve modifying three key regions of the molecule:

The 4-Chlorophenyl Ring (Ring A): The chloro-substituent is a primary target for modification. Researchers would replace the chlorine atom with other halogens (F, Br, I) to probe the effect of electronegativity and atomic size. Additionally, introducing other small electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the para position would reveal the importance of electronic effects. The position of the substituent could also be moved from para to ortho or meta to understand the spatial requirements of the target's binding pocket.

The 2-Methylbenzamide Core (Ring B and Amide Linker): The methyl group on the benzamide (B126) ring could be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to explore steric tolerance. Moving the methyl group to the meta or para position would also be informative. The amide linker is crucial for the molecule's conformation; modifications here are generally more complex but could involve N-methylation or exploring bioisosteric replacements for the amide bond itself.

Combination of Modifications: A matrix of compounds would be designed where promising modifications from Ring A and Ring B are combined. For example, if a para-fluoro substituent on Ring A and a para-ethyl group on Ring B both independently show improved activity, a compound incorporating both features would be synthesized and tested.

The results of these systematic modifications would be analyzed to build a comprehensive SAR map, illustrating which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune the compound's properties.

Computational Prediction of Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. Various computational models and software platforms, such as pkCSM and SwissADME, are used to predict these properties based solely on the chemical structure of a molecule.

For this compound, a comprehensive ADMET profile can be computationally generated to estimate its drug-like properties. These predictions provide a valuable preliminary assessment before undertaking more resource-intensive experimental studies.

The following table presents a selection of key pharmacokinetic properties for this compound as predicted by the pkCSM computational model.

| Property Class | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Water Solubility (logS) | -3.868 mol/L | Indicates moderate solubility. |

| Caco-2 Permeability (logPapp) | 1.033 cm/s | Suggests high intestinal permeability. | |

| Intestinal Absorption (Human) | 94.7% | Predicted to be well-absorbed from the gut. | |

| Distribution | Volume of Distribution (VDss) | 0.297 L/kg | Suggests distribution primarily within the plasma and extracellular fluid. |

| Fraction Unbound (Human) | 0.147 | Indicates significant binding to plasma proteins. | |

| BBB Permeability (logBB) | -0.088 | Predicted to cross the blood-brain barrier. | |

| Metabolism | CYP2D6 Substrate | No | Not likely to be metabolized by the CYP2D6 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be a substrate for the major metabolic enzyme CYP3A4. | |

| CYP2C9 Inhibitor | Yes | Predicted to inhibit the CYP2C9 enzyme, suggesting a potential for drug-drug interactions. | |

| Excretion | Total Clearance (log ml/min/kg) | 0.285 | Predicts a moderate rate of clearance from the body. |

These in silico predictions suggest that this compound possesses several favorable drug-like properties, including high intestinal absorption and the ability to cross the blood-brain barrier. However, its potential role as a substrate and inhibitor of key cytochrome P450 enzymes indicates that further experimental investigation into its metabolic stability and potential for drug-drug interactions would be necessary during its development as a therapeutic agent.

Based on a comprehensive search of scientific literature, there is currently insufficient publicly available data to generate a detailed article on the specific biological and mechanistic activities of the chemical compound This compound that adheres to the provided outline.

The requested sections and subsections require specific experimental data, such as enzyme inhibition constants (IC₅₀, Kᵢ), kinetic analysis (e.g., competitive, non-competitive inhibition), and receptor binding affinities for the exact compound . Extensive searches did not yield specific studies detailing the inhibitory effects of this compound on Alkaline Phosphatase, α-Amylase, Proteinase K, Urease, or Cyclooxygenase (COX-1), nor its modulation of the Dopamine D4 receptor.

While research exists on the biological activities of various benzamide analogues, providing that information would fall outside the strict constraints of the user's request to focus solely on "this compound". Generating content without specific, verifiable research findings for this particular compound would lead to speculation and scientific inaccuracy.

Therefore, it is not possible to provide the requested article at this time. Further experimental research and publication on the bioactivities of this compound would be required to fulfill this request.

Mechanistic Investigations of Biological Activities of N 4 Chlorophenyl 2 Methylbenzamide and Analogues

Receptor Binding and Signaling Pathway Modulation

Toll-Like Receptor 4 (TLR4) Agonism

Toll-Like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response. Small molecules that act as TLR4 agonists can, therefore, serve as immune adjuvants, enhancing the body's response to vaccines or immunotherapies.

While the benzamide (B126) chemical scaffold is found in a wide range of biologically active molecules, specific studies detailing the agonistic activity of N-(4-Chlorophenyl)-2-methylbenzamide at the TLR4 receptor are not extensively documented in publicly available research. The discovery of novel, small-molecule TLR4 agonists is an active area of research, with various chemical classes being investigated for their ability to stimulate the immune system through this pathway. However, direct evidence and mechanistic studies for this compound as a TLR4 agonist remain to be fully elucidated.

Platelet-Derived Growth Factor Receptor (PDGFRα/β) Kinase Inhibition

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. The PDGF signaling pathway is vital for normal development and wound healing. However, aberrant PDGFR activity is implicated in the pathogenesis of various diseases, including cancers and fibrotic conditions, making PDGFR inhibitors a valuable class of therapeutic agents. These inhibitors typically act by competing with ATP for the binding site within the kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.

Numerous small-molecule tyrosine kinase inhibitors targeting PDGFR have been developed. While some compounds with an N-phenylamide core structure have been investigated for PDGFR inhibition, specific mechanistic data confirming this compound as a direct inhibitor of PDGFRα/β kinase activity is not well-established in the scientific literature. Research on other inhibitors like crenolanib (B1684632) and imatinib (B729) has demonstrated that blocking the PDGFRB pathway can hamper the malignant phenotype of certain cancer cells, such as mesothelioma, by reducing proliferation, colony formation, and migration. scielo.br

Modulation of Cellular Pathways (e.g., GABAergic Signaling)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABAergic signaling, mediated through GABAA and GABAB receptors, is fundamental for regulating neuronal excitability. nih.gov Modulation of this system is a key mechanism for many therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants. Molecules that enhance GABAergic signaling, for instance by acting as positive allosteric modulators of the GABAA receptor, can increase the flow of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal firing.

The benzamide structure is a common feature in a variety of centrally acting drugs. However, specific research focusing on the direct modulation of GABAergic signaling pathways by this compound is limited. The precise interactions and mechanistic details of this particular compound with GABA receptors or associated signaling components have not been a primary focus of published studies.

Antipathogenic Activity Mechanisms

Antifungal Mechanisms

While direct studies on the antifungal mechanism of this compound are scarce, research on closely related analogues, such as N-phenylacetamide and other N-phenylbenzamide derivatives, provides significant insight into potential mechanisms. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov A prominent mechanism identified for these analogues is the disruption of the fungal cell membrane's integrity. nih.govnih.gov

One key target is ergosterol (B1671047), the primary sterol component in fungal cell membranes, which is absent in animal cells. The synthetic amide 2-chloro-N-phenylacetamide has been shown to exhibit antifungal activity against Aspergillus flavus. nih.govnih.gov Studies indicate that this compound likely binds to ergosterol, leading to membrane disruption. This interaction was confirmed by experiments showing that the minimum inhibitory concentration (MIC) of the compound increased significantly in the presence of exogenous ergosterol, suggesting a direct interaction. nih.gov This mechanism is similar to that of polyene antifungals like amphotericin B. Further molecular docking studies suggest a potential secondary mechanism involving the inhibition of thymidylate synthase, which would disrupt DNA synthesis. nih.govnih.gov

| Compound Analogue | Target Organism | Proposed Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol in the plasma membrane; possible inhibition of thymidylate synthase. | Fungicidal activity observed; MIC increased in the presence of ergosterol, indicating membrane interaction. nih.govnih.gov |

| N-phenylbenzamide derivatives | Candida albicans | Inhibition of aspartic proteinases (Saps). | In silico docking studies predicted binding to the active site of Saps, which are key virulence factors. mdpi.comsemanticscholar.org |

Antiviral Mechanisms

The antiviral properties of N-phenylbenzamide derivatives have been investigated, particularly against enteroviruses. The primary mechanism of action for this class of compounds is the direct binding to the viral capsid. nih.govdovepress.com This interaction stabilizes the capsid structure, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell. nih.govdovepress.com

Studies on N-phenylbenzamide analogues against Coxsackievirus A9 (CVA9) have shown that these compounds are most effective when incubated directly with the virus particles. nih.govdovepress.com This finding supports the hypothesis of a direct interaction rather than interference with host cell machinery. Further investigations using real-time uncoating assays and transmission electron microscopy confirmed that the viral particles remain intact in the presence of these compounds. nih.govdovepress.com Molecular docking simulations suggest that the compounds bind to a hydrophobic pocket within the viral capsid protein VP1, a well-known target for other capsid-binding antiviral agents. nih.govdovepress.com An additional binding site near the three-fold axis of the capsid has also been proposed, which may contribute to the potent stabilization effect. nih.govdovepress.com Another N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has been shown to inhibit Hepatitis B virus (HBV) by increasing the intracellular levels of the host antiviral protein APOBEC3G (A3G). nih.gov

| Compound Analogue | Target Virus | Mechanism of Action | EC₅₀ |

|---|---|---|---|

| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | Capsid binder; stabilizes virion to prevent uncoating. nih.govdovepress.com | 1 µM nih.govdovepress.com |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV 71) | Likely capsid binder, based on class activity. | 5.7 - 12 µM researchgate.netnih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Hepatitis B Virus (HBV) | Increases intracellular levels of host antiviral protein A3G. nih.gov | 1.99 µM (wild-type HBV) nih.gov |

Antibacterial Action via Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix protects the embedded bacteria from antibiotics and host immune responses, making biofilm-related infections difficult to treat. One strategy to combat these infections is to inhibit biofilm formation. This can be achieved by disrupting key processes such as quorum sensing (bacterial communication), EPS production, or initial bacterial adhesion. mdpi.com

While specific studies on the antibiofilm activity of this compound are limited, related benzamide and benzimidazole (B57391) derivatives have demonstrated significant efficacy in this area. For example, a retro-chromone carboxamide derivative, 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide, was found to inhibit biofilm formation in Pseudomonas aeruginosa by 91% at a concentration of 50 µM. Other studies have identified benzimidazole compounds that prevent biofilm formation across multiple bacterial pathogens, including P. aeruginosa and Staphylococcus aureus, at nanomolar concentrations without inhibiting bacterial growth, suggesting a specific antibiofilm mechanism rather than general toxicity. nih.gov These findings indicate that the broader benzamide and benzimidazole scaffolds are promising for the development of agents that target bacterial biofilms. nih.gov

| Compound Class/Analogue | Target Organism | Activity | Potency (IC₅₀) |

|---|---|---|---|

| 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide | Pseudomonas aeruginosa | Biofilm inhibition. | ~50 µM (91% inhibition) |

| 5,6-dimethyl 2-aminobenzimidazole | Pseudomonas aeruginosa | Biofilm inhibition. researchgate.net | 4.0 µM researchgate.net |

| ABC-1 (a benzimidazole derivative) | P. aeruginosa & V. cholerae | Broad-spectrum biofilm inhibition. nih.gov | 45.9 nM (P. aeruginosa) nih.gov |

Trypanocidal Activity (Trypanosoma brucei Inhibition)

While direct studies on the trypanocidal activity of this compound are not extensively detailed in available research, numerous analogues built upon the N-phenylbenzamide scaffold have demonstrated significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These findings highlight the potential of this chemical class as a source of novel anti-trypanosomal agents.

A prominent strategy has involved designing N-phenylbenzamide derivatives that target the parasite's unique kinetoplast DNA (kDNA). One such prototype, a bis(2-aminoimidazoline) N-phenylbenzamide derivative, proved curative in a mouse model of the disease. nih.govacs.org The mechanism is believed to involve the displacement of essential High Mobility Group (HMG)-box proteins from their kDNA binding sites, leading to kDNA disruption and parasite death. nih.govacs.org Structure-activity relationship (SAR) studies on this class revealed that bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) exhibit micromolar activity against T. brucei. nih.govacs.org

Another successful approach has targeted the trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for the parasite's energy metabolism that is absent in mammals. nih.govacs.org Benzamidine-based analogues have been developed as TAO inhibitors, with research indicating that a linker of 12 carbons between the core and the cationic benzamidine (B55565) group generally results in the most potent activity against T. brucei. nih.gov

Furthermore, high-throughput screening has identified other potent benzamide-based structures. A library of phenoxymethylbenzamide analogues yielded compounds with potent activity against the human-infective strain T. brucei rhodesiense. rsc.orgresearchgate.net Additionally, a medicinal chemistry effort starting from an N-(2-aminoethyl)-N-phenyl benzamide hit led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. researchgate.net One of the most effective compounds from this series demonstrated an in vitro 50% effective concentration (EC50) of 0.001 µM and cured two out of three infected mice in an acute model when administered orally. researchgate.net

The table below summarizes the trypanocidal activity of various benzamide analogue series against Trypanosoma brucei.

| Analogue Series | Target/Mechanism | Potency Range | Reference |

| Bis(2-aminoimidazoline) N-phenylbenzamides | kDNA Minor Groove Binding | Micromolar (EC50 ≈ 0.83 µM for lead) | nih.govacs.org |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Unknown | Nanomolar (EC50 up to 0.001 µM) | researchgate.net |

| Benzamidine-based TAO Inhibitors | Trypanosome Alternative Oxidase (TAO) | Micromolar (EC50 < 4 µM) | nih.govacs.org |

| Phenoxymethylbenzamides | Unknown | Potent activity reported | rsc.orgresearchgate.net |

| Piperazine-linked Bisbenzamidines | Unknown | Nanomolar (IC50 ≈ 1.7-4.6 nM) | researchgate.net |

Cellular and Molecular Modulations

Mitochondria-Endoplasmic Reticulum Contacts (MERCs) Modulation

Mitochondria-Endoplasmic Reticulum Contacts (MERCs) are crucial hubs for intercellular communication, regulating fundamental processes such as calcium homeostasis, lipid transfer, and mitochondrial dynamics. frontiersin.org The dysfunction of these contact sites has been implicated in a range of pathologies, including neurodegenerative and metabolic diseases, making them an attractive, albeit complex, pharmacological target. frontiersin.orgnih.govnih.gov

While MERCs represent a potential target for therapeutic intervention, direct evidence demonstrating the modulation of these contact sites by this compound or its close analogues is not prominently featured in current scientific literature. The proteins that form the tethering complexes at these sites, such as the VAPB-PTPIP51 complex, are critical for maintaining the structural and functional integrity of MERCs. nih.gov Pharmacological modulation of these sites can either tighten or loosen the contacts, thereby impacting the associated cellular functions. nih.gov Given the role of benzamide analogues in modulating mitochondrial functions and lipid metabolism, investigating their potential impact on MERCs is a logical area for future research.

Research into analogues of this compound has revealed significant effects on lipid metabolism. The compound N(4-Methylphenyl)diphenimide has been identified as an effective hypolipidemic agent in rat models. nih.gov Administration of this compound led to substantial reductions in both serum cholesterol and triglyceride levels. nih.gov

The mechanism of action involves modulation of lipoprotein cholesterol. The agent was found to lower VLDL (Very-Low-Density Lipoprotein) and LDL (Low-Density Lipoprotein) cholesterol while simultaneously elevating HDL (High-Density Lipoprotein) cholesterol levels. nih.gov Further mechanistic studies showed that the drug interferes with the incorporation of radiolabeled cholesterol (³H-cholesterol) and palmitic acid (³H-palmitic acid) into chylomicrons, VLDL, and LDL. nih.gov Conversely, the incorporation of these precursors into HDL was increased. nih.gov This suggests a mode of action that redirects lipid trafficking away from atherogenic lipoproteins towards the HDL fraction, which is involved in reverse cholesterol transport.

The table below summarizes the reported effects of the analogue N(4-Methylphenyl)diphenimide on lipid parameters in rats.

| Parameter | Effect | Reference |

| Serum Cholesterol | Significantly Reduced | nih.gov |

| Serum Triglycerides | Significantly Reduced | nih.gov |

| VLDL-Cholesterol | Lowered | nih.gov |

| LDL-Cholesterol | Lowered | nih.gov |

| HDL-Cholesterol | Elevated | nih.gov |

| Precursor Incorporation (Cholesterol, Palmitic Acid) | Decreased into Chylomicrons, VLDL, LDL; Increased into HDL | nih.gov |

The influence of benzamide analogues extends to the regulation of mitochondrial structure. Studies on the related compound N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU) have shown that it is concentrated within mitochondria. This accumulation is associated with distinct morphological changes; cells exposed to MPCU exhibited an enlargement of mitochondria, which appeared to be an initial morphological consequence of the drug's action.

Apoptotic Pathway Induction

A significant body of research has established that N-substituted benzamides are capable of inducing apoptosis in various cell lines. nih.govnih.gov Mechanistic studies using analogues such as declopramide (B1670142) (3-chloroprocainamide) have elucidated a pathway of cell death that is independent of the p53 tumor suppressor protein. nih.gov

The induction of apoptosis by these compounds proceeds via the intrinsic, or mitochondrial, pathway. A key event in this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov This release is a critical upstream step that initiates the caspase cascade. The cytosolic cytochrome c then participates in the formation of the apoptosome, which leads to the activation of caspase-9. nih.gov Activated caspase-9, in turn, activates downstream effector caspases, which execute the final stages of apoptosis. The process was shown to be inhibited by a broad-spectrum caspase inhibitor as well as a specific caspase-9 inhibitor, confirming the central role of this pathway. nih.gov

Prior to the onset of apoptosis, these N-substituted benzamides were also observed to induce a cell cycle block in the G2/M phase. nih.gov This cell cycle arrest occurs independently of apoptosis and is also p53-independent. nih.gov

Key Events in Benzamide Analogue-Induced Apoptosis

G2/M Cell Cycle Arrest: An initial, p53-independent block in the cell cycle. nih.gov

Cytochrome c Release: Triggering of the mitochondrial pathway of apoptosis. nih.gov

Caspase-9 Activation: Formation of the apoptosome and activation of the initiator caspase-9. nih.gov

Effector Caspase Activation: Cleavage and activation of downstream caspases, leading to cell death. nih.gov

Protein Kinase Inhibition

The benzamide scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. nih.govchemicalkinomics.com Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. chemicalkinomics.com An analogue of the subject compound, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is identified in chemical databases as "VEGFR Tyrosine Kinase Inhibitor II". nih.gov This directly implicates this structural class in the inhibition of Vascular Endothelial Growth Factor Receptors, which are key targets in anti-angiogenic therapy.

The development of kinase inhibitors often involves modifying a core scaffold to achieve potency and selectivity against a specific kinase or family of kinases. nih.gov Studies on other 4-methylbenzamide (B193301) derivatives have explored their potential as inhibitors of kinases such as Bcr-Abl1 and various receptor tyrosine kinases. nih.gov The general strategy involves preserving the benzamide backbone while introducing various substituents that can interact with specific pockets within the ATP-binding site of the target kinase. nih.gov The versatility of the benzamide structure allows for the creation of diverse chemical libraries to screen for novel inhibitors against a wide range of kinase targets. chemicalkinomics.comotavachemicals.com

Antioxidant Activity Investigations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies investigating the antioxidant activity of this compound. While the broader class of N-arylbenzamides has been the subject of antioxidant research, an inquiry into the specific free radical scavenging or reducing potential of this compound has yet to be published.

The antioxidant properties of various substituted benzamide derivatives have been explored in several studies. nih.govresearchgate.net These investigations often employ common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay to quantify antioxidant capacity. nih.gov Research in this area has highlighted that the presence and position of certain substituent groups on the aromatic rings of the benzamide scaffold can significantly influence their antioxidant potential. nih.govresearchgate.net

Given the lack of direct experimental data for this compound, no data tables on its antioxidant activity can be provided. Future research would be necessary to elucidate the antioxidant profile of this specific compound and to determine how the combination of the 4-chloro substitution on the N-phenyl ring and the 2-methyl substitution on the benzoyl ring affects its capacity to neutralize free radicals. Such studies would be valuable in completing the biological activity profile of this compound.

Advanced Analytical Method Development and Characterization for N 4 Chlorophenyl 2 Methylbenzamide

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of pharmaceutical substances due to its high resolution, sensitivity, and specificity. ijprajournal.comnih.gov Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like N-(4-Chlorophenyl)-2-methylbenzamide.

The primary objective of developing an RP-HPLC method is to achieve adequate separation and quantification of the main compound from any potential impurities or degradation products. ijprajournal.com The development process involves a systematic evaluation of various chromatographic parameters to find the optimal conditions. actascientific.com

A typical RP-HPLC method for this compound would be developed on a C18 column, which provides excellent retention and separation for aromatic compounds. pensoft.netresearchgate.net The mobile phase composition is a critical factor; a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer is commonly used to achieve the desired retention time and peak shape. nih.govresearchgate.net The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak symmetry. ijprajournal.com Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance (λmax), ensuring high sensitivity. researchgate.netwu.ac.th

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and resolution for non-polar to moderately polar analytes. nih.govpensoft.net |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) (50:50 v/v) | A common solvent mixture for RP-HPLC, allowing for adjustment of retention time and selectivity. researchgate.net |

| Elution Mode | Isocratic | Simpler, more robust, and provides consistent retention times for routine analysis. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.netwu.ac.th |

| Detection Wavelength | 225 nm (Illustrative) | Chosen based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. researchgate.net |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. researchgate.net |

| Injection Volume | 20 µL | A typical volume for analytical HPLC, providing a good balance between signal intensity and peak broadening. nih.gov |

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ijprajournal.compensoft.net Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.

Specificity/Selectivity : This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. actascientific.comms-editions.cl Specificity is often demonstrated by analyzing blank samples and spiked samples, and by using a photodiode array (PDA) detector to check for peak purity. nih.govms-editions.cl

Linearity : Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specified range. wu.ac.th The method's linearity is determined by analyzing a series of solutions of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. wu.ac.th

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision) : Assesses the precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision) : Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment. nih.gov Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percentage recovery. wu.ac.thms-editions.cl Recovery values are typically expected to be within 85-115%. wu.ac.th

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. asiapharmaceutics.info This provides an indication of its reliability during normal usage. asiapharmaceutics.info Parameters that may be varied include the pH of the mobile phase, flow rate, and column temperature. actascientific.comasiapharmaceutics.info

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

| Parameter | Assessment | Typical Acceptance Criterion |

|---|---|---|

| Specificity | No interference at the retention time of the analyte peak. | Peak purity index > 0.995. |

| Linearity | Analysis of 5-6 concentrations across the working range. | Correlation Coefficient (r²) ≥ 0.999. wu.ac.th |

| Precision | Multiple analyses of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Accuracy | Recovery studies on spiked samples at different concentration levels. | Percent Recovery between 98.0% and 102.0%. nih.gov |

| Robustness | Deliberate small variations in method parameters (e.g., flow rate, pH). | RSD ≤ 2% for varied conditions. |

Spectroscopic Analytical Applications

Spectroscopic methods are invaluable for both the qualitative and quantitative analysis of chemical compounds.

UV-Visible spectroscopy is a rapid, simple, and widely applicable technique for the analysis of compounds containing chromophores, such as the aromatic rings present in this compound. iajps.com

Qualitative Analysis : The UV spectrum of a compound is a function of its electronic structure. libretexts.org While UV spectra can be broad and may lack the detailed features of other spectroscopic methods, the wavelength of maximum absorbance (λmax) is a characteristic property of a compound under specific solvent conditions. iajps.comlibretexts.org The λmax can be used for preliminary identification by comparing the spectrum of an unknown sample to that of a known reference standard. libretexts.org

Quantitative Analysis : The quantitative application of UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com This relationship is used to determine the concentration of this compound in a solution by measuring its absorbance at λmax and comparing it to a calibration curve prepared from standards of known concentrations. repligen.com The high sensitivity of UV detectors also makes them ideal for coupling with separation techniques like HPLC. libretexts.orgthieme-connect.de

Principles of Analytical Procedure Development

The development of an analytical procedure is a systematic process aimed at creating a method that is fit for its intended purpose. biotech.comeuropa.eu Modern analytical development follows science- and risk-based approaches, as outlined in guidelines such as ICH Q14. biotech.comfda.gov The overarching goal is to consistently measure the attributes of a material with the required specificity, accuracy, and precision over its reportable range. biotech.com

The development process begins with understanding the physicochemical properties of the analyte, such as its solubility, pKa, and stability. pharmaguideline.com This knowledge informs the selection of an appropriate analytical technique (e.g., HPLC, spectroscopy). pharmaguideline.com The development can follow two main approaches: biotech.com

Minimal (Traditional) Approach : This involves establishing a well-defined procedure and demonstrating its suitability through robustness testing and validation. biotech.com

Enhanced Approach : This approach, rooted in Quality by Design (QbD) principles, involves a more systematic understanding of how method parameters influence performance. researchgate.net It aims to define a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform robustly. acs.org

Regardless of the approach, a key element is the establishment of a control strategy to ensure the procedure performs consistently during routine use. biotech.comeuropa.eu This includes defining system suitability tests (SST) to verify that the analytical system is working correctly before and during analysis. europa.eu

Formulation of Analytical Target Profile (ATP)

The Analytical Target Profile (ATP) is a foundational concept in modern analytical method development, as described in USP <1220> and ICH Q14. acs.org The ATP is a prospective statement that defines the required quality and performance characteristics of the data that the analytical method must produce to be considered fit for purpose. acs.orgkeynotive.io It serves as a roadmap for method development and validation. keynotive.io

The ATP is established before method development begins and is not tied to a specific analytical technique. acs.org It defines the measurement requirements based on the intended use of the analytical result. fda.gov Key components of an ATP include: keynotive.io

Analyte and Matrix : A clear description of what is being measured and in what type of sample.

Intended Purpose : The reason for the measurement, such as quantification for a release assay or identification. keynotive.io

Performance Characteristics : The specific criteria the method must meet, including:

Accuracy : The acceptable bias or deviation from the true value. researchgate.net

Precision : The acceptable variability of the measurements. researchgate.net

Specificity/Selectivity : The ability to measure the analyte in the presence of other components. keynotive.io

Range : The concentration interval over which the method must be accurate and precise. keynotive.io

By defining these requirements upfront, the ATP guides the selection of the most appropriate analytical technology and provides the basis for evaluating the method's performance during validation and throughout its lifecycle. acs.orgfda.gov It ensures that the developed analytical procedure is capable of making decisions with an acceptable level of risk. ispe.org

Future Directions and Emerging Research Avenues for N 4 Chlorophenyl 2 Methylbenzamide

Exploration of Novel Biological Targets and Mechanisms

While the N-phenylbenzamide core is associated with various biological activities, the specific targets and mechanisms of N-(4-Chlorophenyl)-2-methylbenzamide are not fully elucidated. walshmedicalmedia.comresearchgate.net Future research will focus on identifying and validating novel biological targets to uncover its therapeutic potential.

Key Research Areas:

Kinase Inhibition: The N-phenylbenzamide linker is a key feature in many protein kinase inhibitors used in oncology. scirp.orgscirp.org Future studies could screen this compound against a wide panel of kinases to identify potential inhibitory activity. For instance, novel 4-chloro-N-phenyl benzamide (B126) derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase, a target for various inflammatory diseases and cancer. nih.govingentaconnect.com Similarly, related structures have been designed as inhibitors for targets like Abelson (ABL) tyrosine kinase. nih.gov

Topoisomerase Inhibition: Acridine derivatives containing the N-phenylbenzamide moiety have been designed as potential inhibitors of DNA topoisomerase I and II, enzymes crucial for DNA replication and transcription. nih.gov Molecular docking studies of other benzamide derivatives have also suggested an affinity for these enzymes. dergipark.org.tr Investigating whether this compound can interfere with topoisomerase activity could open pathways for developing it as an anticancer agent.

Antimicrobial and Antiviral Mechanisms: N-phenylbenzamides have shown potential as antibacterial and antifungal agents by targeting enzymes like Aminoglycosid-2''-phosphotransferase-IIa and aspartic proteinases. nih.govmdpi.com Additionally, substituted benzamide analogues have been developed as potent inhibitors of human adenovirus (HAdV) by targeting viral DNA replication or later stages of the viral life cycle. nih.gov Future work should explore the antimicrobial and antiviral spectrum of this compound and elucidate its mechanism of action against microbial and viral targets.

Advanced Computational and In Silico Modeling